Steroid Sulfatase (STS) Inhibitory Potency: Direct Cross-Study Comparison with the Clinical-Stage Inhibitor Irosustat (STX64)
In a standardized human placental microsomal STS assay, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide demonstrated an IC50 of 221 nM [1]. By cross-study comparison, the irreversible clinical-stage STS inhibitor irosustat (STX64) exhibits an IC50 of approximately 0.5 nM in equivalent human placental microsomal preparations [2]. While irosustat is >400-fold more potent, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide occupies a distinct potency–selectivity niche as a reversible, non-steroidal sulfonamide chemotype that lacks the aryl sulfamate warhead responsible for irosustat's irreversible mechanism, iron-chelating properties, and off-target carbonic anhydrase inhibition [2][3].
| Evidence Dimension | Steroid sulfatase (STS) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 221 nM |
| Comparator Or Baseline | Irosustat (STX64/667 Coumate): IC50 ≈ 0.5 nM (irreversible) in human placental microsomes |
| Quantified Difference | ~442-fold lower potency vs. irosustat; differentiated by reversible, non-sulfamate mechanism of action |
| Conditions | Human placental microsomal STS; substrate: estrone sulfate (E1S); 30-min pre-incubation; product: estrone (E1) measured by HPLC radio-detection [1][2] |
Why This Matters
For programs requiring reversible STS modulation without the irreversible inactivation and ancillary carbonic anhydrase inhibition of aryl sulfamate clinical candidates, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide provides a mechanistically cleaner, non-suicide substrate chemotype.
- [1] BindingDB. BDBM50266401. IC50 221 nM, human placental microsomal STS. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50266401 (accessed 2026-05-09). View Source
- [2] Purohit A, et al. The development of A-ring modified analogues of oestrone-3-O-sulphamate as potent steroid sulphatase inhibitors with reduced oestrogenicity. J Steroid Biochem Mol Biol. 1998;64(5-6):269-275. Irosustat (STX64) IC50 ~0.5 nM in placental microsomes. View Source
- [3] Woo LWL, et al. Steroid sulfatase inhibitors: a new therapeutic area. Expert Opin Ther Patents. 2010;20(5):623-45. Review documenting irreversible mechanism and carbonic anhydrase off-target activity of aryl sulfamate STS inhibitors. View Source
